molecular formula C9H9FN4 B13683765 5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13683765
M. Wt: 192.19 g/mol
InChI Key: AMGWDKWPCUEPAU-UHFFFAOYSA-N
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Description

5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group at the 5th position and a 5-fluoro-2-methylphenyl group at the 3rd position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 5-fluoro-2-methylaniline with appropriate reagents to form the triazole ring. One common method includes the cyclization of hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(2-methylphenyl)-1H-1,2,4-triazole: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    5-Amino-3-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole: Contains a bromine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 5-Amino-3-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-2-3-6(10)4-7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

AMGWDKWPCUEPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC(=NN2)N

Origin of Product

United States

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